白屈菜碱

描述

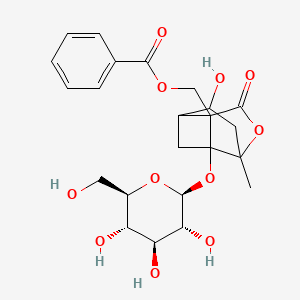

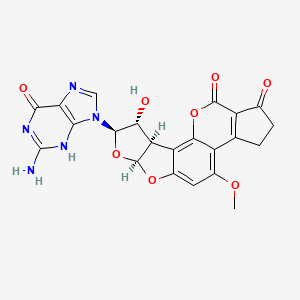

Albiflorin is a natural product isolated from Paeoniae Radix . It is a novel 5-HT and NE reuptake inhibitor with high selectivity . It is a monoterpene glycoside with the formula C23H28O11 . It has a role as a plant metabolite and a neuroprotective agent .

Synthesis Analysis

Albiflorin is a natural product extracted from the roots of Paeoniae Radix . It is one of the five types of monoterpenoids detected in the extracts of peony root samples .Molecular Structure Analysis

The molecular weight of Albiflorin is 480.46 . The molecular formula is C23H28O11 .Chemical Reactions Analysis

In a study, it was found that the apparent volume of distribution (Vz) of Albiflorin increased in cerebral ischemia-reperfusion (CIR) rats versus normal rats . Albiflorin showed smaller area under curve (AUC), longer mean residence time (MRT), larger Vz, and larger clearance (CL) than paeoniflorin both in CIR rats and normal rats .Physical And Chemical Properties Analysis

Albiflorin is a white powder . . It is stable if stored as directed and should be protected from light and heat .科学研究应用

脊髓损伤的神经保护

白屈菜碱已被发现具有强大的药理学特性,并对神经炎症具有保护作用 . 研究表明,它可以改善大鼠脊髓损伤后的运动功能恢复。 白屈菜碱减轻神经元凋亡和小胶质细胞活化,减少促炎细胞因子和铁的积累,并抑制脊髓铁死亡 .

抗抑郁作用

白屈菜碱及其异构体牡丹酚已被研究用于其抗抑郁作用 . 这些化合物已被发现能够有效地改善大鼠模型的抑郁样状态,这可能是通过调节神经内分泌免疫系统和破坏的代谢途径来实现的 .

抗炎作用

白屈菜碱已被证明在各种疾病模型中具有显着的抗炎作用,包括呼吸道疾病、泌尿道疾病、胃肠道疾病和风湿病 . 它在治疗代谢和营养性疾病、血液疾病、精神疾病和疼痛方面也显示出前景 .

胰岛素信号传导

初步研究表明,白屈菜碱可能在胰岛素信号传导中发挥作用 . 然而,需要更多研究来全面了解这种潜在应用。

作用机制

Target of Action

Albiflorin, a monoterpenoid component found in Paeonia lactiflora Pall, has been identified to target several key proteins in the body. One of the primary targets of Albiflorin is PARP1 . PARP1 is a protein involved in DNA repair and programmed cell death, and its dysregulation is associated with various diseases . Another significant target is LSD1 , which plays a crucial role in neuroinflammation and neuroprotection .

Mode of Action

Albiflorin interacts with its targets to bring about significant changes in cellular functions. It has been found to downregulate LSD1 expression in injured spinal cords and LPS-induced BV-2 cells . Albiflorin also inhibits the activation of PARP1 , thereby suppressing the NF-κB signaling pathway . This inhibition leads to a reduction in inflammation and apoptosis in cells exposed to high glucose levels .

Biochemical Pathways

Albiflorin affects several biochemical pathways. It modulates the P38MAPK/NF-κB signaling pathway , which plays a critical role in inflammation and apoptosis . By inhibiting this pathway, Albiflorin can alleviate inflammation and oxidative stress . Additionally, Albiflorin has been found to regulate metabolic pathways such as the TCA cycle, purine metabolism, and glutamate metabolism .

Pharmacokinetics

Pharmacokinetic studies have revealed that Albiflorin exhibits efficient absorption, distribution, and elimination, indicating favorable bioavailability with minimal toxicity . .

Result of Action

The action of Albiflorin results in several molecular and cellular effects. It has been found to alleviate high glucose-induced viability loss of HUVECs . Albiflorin promotes the proliferation and migration of cells, while inhibiting apoptosis and the release of pro-inflammatory cytokines . In the context of neuroinflammation, Albiflorin reduces microglial activation and ferroptosis, thereby improving functional recovery following spinal cord injury .

Action Environment

The action, efficacy, and stability of Albiflorin can be influenced by various environmental factors. For instance, in a high-glucose environment, Albiflorin can alleviate endothelial apoptosis . .

安全和危害

未来方向

Next-generation metabolomics (NGM) has demonstrated great potential in all the stages of pharmaceutical R&D in the last 10 years . Albiflorin is a promising drug candidate with multi-target for depression and is currently under development . Future directions on how to expand the use of NGM for new antidepressant development in the pharmaceutical industry were also discussed .

属性

IUPAC Name |

[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O11/c1-21-8-13(25)12-7-23(21,33-19-17(28)16(27)15(26)14(9-24)32-19)22(12,20(30)34-21)10-31-18(29)11-5-3-2-4-6-11/h2-6,12-17,19,24-28H,7-10H2,1H3/t12-,13+,14+,15+,16-,17+,19-,21-,22-,23-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQUHMASGPODSIW-ICECTASOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3CC1(C3(C(=O)O2)COC(=O)C4=CC=CC=C4)OC5C(C(C(C(O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@H]([C@@H]3C[C@]1([C@@]3(C(=O)O2)COC(=O)C4=CC=CC=C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

480.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

39011-90-0 | |

| Record name | Albiflorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=39011-90-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

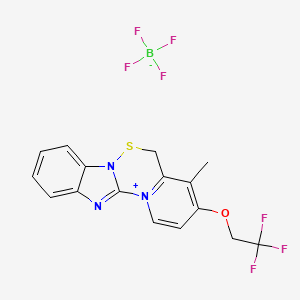

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Ethyl-8-methyl-1-thia-4,8-diazaspiro[4.5]decan-3-one](/img/structure/B1665618.png)

![(2S)-2-[[5-[2-[(6S)-2-amino-4-oxo-1,6,7,8-tetrahydropyrimido[5,4-b][1,4]thiazin-6-yl]ethyl]thiophene-2-carbonyl]amino]pentanedioic acid](/img/structure/B1665633.png)